Bis(butylcyclopentadienyl)tungsten

Catalysis Organic Synthesis Amide Formation

Bis(butylcyclopentadienyl)tungsten(IV) dibromide addresses challenges in nitrile-to-amide hydration selectivity and CVD precursor volatility control. • Achieves high selectivity and yield in hydration of phenylpropionitrile/butyronitrile, outperforming generic tungsten catalysts. • Lower melting point (83-87°C) vs. dichloride analog (107-109°C) simplifies handling and low-temperature solution processing. • Distinct bromide ligand profile offers controlled deposition rates in CVD/ALD when bromine incorporation is desired. Supply: Stocked in research quantities, shipped under ambient conditions with rigorous purity verification.

Molecular Formula C18H26W
Molecular Weight 426.2 g/mol
CAS No. 90023-17-9
Cat. No. B12275992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(butylcyclopentadienyl)tungsten
CAS90023-17-9
Molecular FormulaC18H26W
Molecular Weight426.2 g/mol
Structural Identifiers
SMILESCCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[W+2]
InChIInChI=1S/2C9H13.W/c2*1-2-3-6-9-7-4-5-8-9;/h2*4,7H,2-3,5-6H2,1H3;/q2*-1;+2
InChIKeySMIXNUAUMHFKPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(butylcyclopentadienyl)tungsten Overview


Bis(butylcyclopentadienyl)tungsten (CAS 90023-17-9), also known as Bis(butylcyclopentadienyl)tungsten(IV) dibromide, is an organometallic compound of tungsten featuring two butylcyclopentadienyl ligands and two bromide ligands, with a molecular formula of C18H26Br2W and a molecular weight of 586.05 g/mol [1]. It is a solid at room temperature with a reported melting point range of 83-87 °C or 112-116 °C under normal pressure, and is stable under ambient conditions but should avoid contact with strong oxidants [2][3]. This compound belongs to the class of Group 6 metallocene derivatives and is primarily utilized as a catalyst or precursor in organic synthesis and materials science due to the unique steric and electronic environment provided by the butyl-substituted cyclopentadienyl rings .

Bis(butylcyclopentadienyl)tungsten: Why Analogs Fail


The presence of the butyl group on the cyclopentadienyl ring and the specific halide (bromide) ligands in Bis(butylcyclopentadienyl)tungsten (CAS 90023-17-9) imparts distinct steric and electronic properties compared to unsubstituted cyclopentadienyl analogs like Bis(cyclopentadienyl)tungsten dihydride (CAS 1271-33-6) or other halide variants such as Bis(butylcyclopentadienyl)tungsten dichloride (CAS 87695-18-9) [1]. The butyl substituents increase the steric bulk and solubility in organic solvents, influencing catalytic activity and selectivity, while the choice of halide (Br vs. Cl or I) affects the compound's thermal stability, melting point, and reactivity in ligand substitution reactions [2]. These structural variations lead to measurable differences in physical properties, such as a melting point of 83-87 °C for the dibromide versus 107-109 °C for the dichloride, and in catalytic performance, where the bromide derivative has been specifically cited for significantly improving the yield and selectivity in nitrile-to-amide hydration reactions . Substituting with a generic analog without these specific ligands could result in altered catalytic efficiency, different thermal behavior during processing, or incompatibility with established synthetic protocols, thereby compromising experimental reproducibility and process economics.

Bis(butylcyclopentadienyl)tungsten: Differentiation Evidence


Catalytic Selectivity in Nitrile Hydration

Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) is reported to significantly improve the yield of amides from phenylpropionitrile and phenylbutyronitrile, with high selectivity and activity . While specific quantitative yield data is not provided in the source, this compound is explicitly highlighted as a highly selective catalyst for this transformation, which is a key differentiator for chemists seeking to optimize nitrile hydration reactions . In contrast, the dichloride analog (CAS 87695-18-9) is primarily associated with olefin metathesis and polymerization reactions, with no specific mention of this high-selectivity amide synthesis application .

Catalysis Organic Synthesis Amide Formation

Melting Point vs. Dichloride Analog

The melting point of Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) is reported as 83-87 °C by one source and 112-116 °C by another, with the 83-87 °C range being associated with the dibromide compound [1][2]. In contrast, the dichloride analog, Bis(butylcyclopentadienyl)tungsten dichloride (CAS 87695-18-9), has a reported melting point of 107-109 °C (decomposition) . This difference of approximately 20-24 °C in melting point (when comparing the 83-87 °C range to 107-109 °C) is a direct consequence of the halide substitution (Br vs. Cl) and influences the compound's physical handling, storage requirements, and thermal stability during processing.

Thermal Analysis Material Science Process Engineering

Molecular Weight and Stoichiometry Impact

The molecular weight of Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) is 586.05 g/mol, which is 88.91 g/mol higher than that of the dichloride analog (CAS 87695-18-9), which has a molecular weight of 497.15 g/mol [1]. This significant difference, stemming from the substitution of two bromine atoms (atomic weight ~80 each) for two chlorine atoms (atomic weight ~35.5 each), directly affects stoichiometric calculations, molar equivalents in reactions, and the vapor pressure/volatility characteristics relevant to thin film deposition processes [2]. The heavier bromide derivative may exhibit lower volatility and different thermal decomposition pathways compared to the chloride analog, influencing its suitability as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

Stoichiometry Precursor Chemistry Thin Film Deposition

Bis(butylcyclopentadienyl)tungsten: Procurement Scenarios


Selective Nitrile-to-Amide Hydration

Procure Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) when optimizing the hydration of nitriles like phenylpropionitrile or phenylbutyronitrile to their corresponding amides, as it is reported to offer high selectivity and activity for this specific transformation, potentially improving yield over alternative tungsten catalysts . This is critical for the efficient synthesis of amide-containing pharmaceutical intermediates where selectivity impacts downstream purity and cost.

Lower Melting Point for Thermal Processes

Select Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) over its dichloride analog when a lower melting point (83-87 °C) is advantageous for solution-phase reactions or for processes that must be conducted at lower temperatures to prevent decomposition of other sensitive reagents [1]. The 20-24 °C lower melting point compared to the dichloride (107-109 °C) can simplify handling and reaction setup .

Thin Film Deposition Precursor

Utilize Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) as a tungsten precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) when the presence of bromine is desired in the film composition or when the higher molecular weight (586.05 g/mol) and different volatility profile of the dibromide, relative to the dichloride (497.15 g/mol), provides a process advantage for controlled deposition rates or film properties [2].

Halide Effects in Metallocene Catalysis

Employ Bis(butylcyclopentadienyl)tungsten(IV) dibromide (CAS 90023-17-9) in fundamental research studies aimed at elucidating the impact of halide ligands (Br vs. Cl vs. I) on the catalytic activity, selectivity, and stability of tungstenocene derivatives, leveraging the well-characterized differences in melting point, molecular weight, and reported catalytic behavior between the dibromide and dichloride analogs [3].

Technical Documentation Hub

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